![molecular formula C18H13ClN2O2 B2986891 N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide CAS No. 1606127-56-3](/img/structure/B2986891.png)

N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

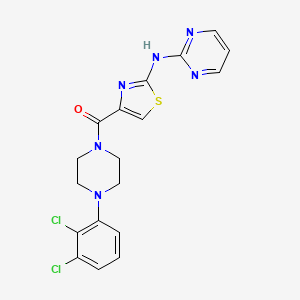

The compound is a derivative of 4-chlorobiphenyl . Biphenyls are aromatic compounds that consist of two phenyl rings. The ‘4-chloro’ indicates the presence of a chlorine atom on the fourth carbon of one of the phenyl rings .

Synthesis Analysis

While specific synthesis methods for “N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide” were not found, 4-chlorobiphenyl can be synthesized from 1,4-dichlorobenzene and phenylmagnesium bromide .Molecular Structure Analysis

The molecular structure of 4-chlorobiphenyl, a related compound, is available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Simple aromatic halogenated organic compounds, such as 4-chlorobiphenyl, are generally unreactive. Their reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical and Chemical Properties Analysis

4-Chlorobiphenyl has a molecular weight of 188.653 . It has a boiling point of 564.2 K and a triple point of 348.55 K .科学的研究の応用

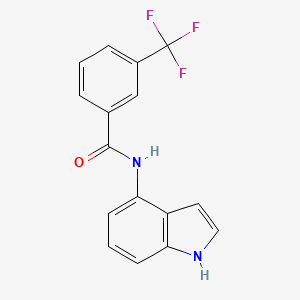

Cancer Research and Therapy

N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide has been explored for its potential in cancer research and therapy. For instance, its derivative, N-(4-Hydroxyphenyl)retinamide (4HPR), demonstrates cytotoxic effects against rat and human prostate cancer cells and inhibits angiogenesis, which is critical for tumor growth and metastasis (Pienta, Nguyen, & Lehr, 1993). Another study highlighted 4HPR's ability to induce apoptosis in cervical carcinoma cells through enhanced generation of reactive oxygen species, indicating its utility in cancer treatment (Suzuki et al., 1999).

Environmental Toxicology

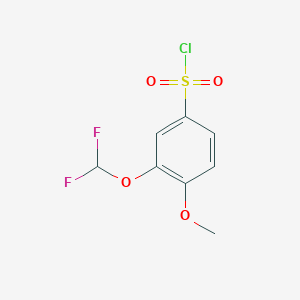

The compound has relevance in environmental toxicology, particularly in the study of hydroxy polychlorinated biphenyls (hydroxy PCBs). Hydroxy PCBs are toxic metabolites of PCBs known for their endocrine-disrupting effects. Research has shown that fungal laccases can degrade hydroxy PCBs, offering a potential method for remediating environments contaminated with PCBs (Keum & Li, 2004).

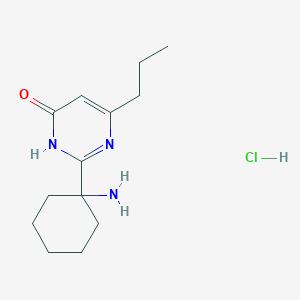

Synthesis and Anticonvulsant Activity

This compound derivatives have been synthesized for potential therapeutic applications. One study synthesized a series of derivatives, finding that one compound exhibited significant anticonvulsant activity without neurotoxicity, demonstrating the compound's potential in developing new anticonvulsant medications (Hasan et al., 2011).

Breast Cancer Prevention

The compound has also been studied for its efficacy in the prevention of breast cancer. N-(4-Hydroxyphenyl)retinamide was found to be an effective agent for inhibiting the development of breast cancer induced by N-nitroso-N-methylurea in rats, suggesting its potential for breast cancer prevention (Moon et al., 1979).

Antimicrobial Applications

Furthermore, derivatives of this compound have shown antimicrobial activity. A synthesized series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).

Safety and Hazards

特性

IUPAC Name |

N-[2-(4-chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)21-18(23)15-5-3-11-20-17(15)22/h1-11H,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUBAIGTGFMEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028371 |

Source

|

| Record name | N-[2-(4-Chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2986811.png)

![6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2986814.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2986815.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2986816.png)

![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride](/img/structure/B2986818.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986820.png)

![(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2986822.png)

![3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2986825.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2986827.png)

![9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986831.png)